1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine
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Overview
Description
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry
Preparation Methods
The synthesis of 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the nitro groups: Nitration reactions using nitric acid can introduce nitro groups onto the piperidine ring.
Formation of the butadiene moiety: This involves the reaction of the piperidine derivative with a suitable diene precursor under controlled conditions.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine involves its interaction with molecular targets and pathways. It has been shown to regulate several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, PI3k/Aκt, and JNK/p38-MAPK . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Comparison with Similar Compounds
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with anticancer properties.
CLEFMA: A piperidine derivative with a core of diphenyl dihaloketone, known for its anticancer activity.
Spiropiperidines: These compounds have a spirocyclic structure and are studied for their potential biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
160822-34-4 |
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Molecular Formula |
C14H21ClN4O4 |
Molecular Weight |
344.79 g/mol |
IUPAC Name |
1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine |
InChI |
InChI=1S/C14H21ClN4O4/c15-13(19(22)23)11-12(18(20)21)14(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11H,1-10H2/b13-11- |
InChI Key |
MWUMIOZSZRFLPF-QBFSEMIESA-N |
Isomeric SMILES |
C1CCN(CC1)C(=C(/C=C(\[N+](=O)[O-])/Cl)[N+](=O)[O-])N2CCCCC2 |
Canonical SMILES |
C1CCN(CC1)C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N2CCCCC2 |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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